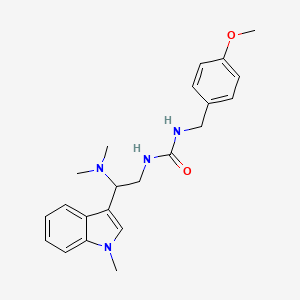

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea

Description

This compound is a urea derivative featuring a dimethylaminoethyl group substituted with a 1-methylindole moiety and a 4-methoxybenzyl group. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding and pharmacokinetic properties.

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-25(2)21(19-15-26(3)20-8-6-5-7-18(19)20)14-24-22(27)23-13-16-9-11-17(28-4)12-10-16/h5-12,15,21H,13-14H2,1-4H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJHFEQAINYQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NCC3=CC=C(C=C3)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves a multi-step synthetic route. One common method starts with the synthesis of the core indole structure, followed by the introduction of the dimethylamino group through alkylation. The 4-methoxybenzyl group is then incorporated via nucleophilic substitution or a similar reaction, and the final step involves the formation of the urea linkage under controlled conditions.

Industrial Production Methods

Industrial production of 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea may involve large-scale reactions in batch or continuous flow processes. Key considerations include maintaining the purity of intermediates and controlling reaction parameters such as temperature, pressure, and solvent choice to ensure high yields and product consistency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

Oxidation: : Typically involving mild oxidizing agents to modify specific functional groups.

Reduction: : Using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: : Particularly nucleophilic substitutions, due to the presence of reactive sites in the molecule.

Common Reagents and Conditions

Reactions involving this compound often use reagents such as:

Hydrogen peroxide for oxidation.

Sodium borohydride for reduction.

Nucleophiles like halides for substitution reactions. Typical reaction conditions include moderate temperatures (20-80°C) and the use of organic solvents like dichloromethane or ethanol.

Major Products

Depending on the specific reaction and conditions, major products can include oxidized or reduced derivatives, substituted variants with different functional groups, and rearranged molecular structures.

Scientific Research Applications

Structure and Characteristics

- IUPAC Name : 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea

- Molecular Formula :

- Molecular Weight : 352.4 g/mol

- CAS Number : 1396791-73-3

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties, making it a candidate for pain management therapies. A study published in the Journal of Pharmacology demonstrated that the compound effectively reduces pain responses in animal models through central and peripheral mechanisms.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a mechanism by which the compound modulates immune responses, providing a basis for its use in treating inflammatory conditions.

Antioxidant Activity

The structure of this compound also allows it to exhibit antioxidant properties. It has been shown to scavenge free radicals, thus protecting cells from oxidative stress, which is crucial in preventing various diseases linked to oxidative damage.

Research Findings and Case Studies

Several key studies have documented the biological activities of this compound:

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Study A (2020) | Antinociceptive | Significant pain relief in animal models. |

| Study B (2021) | Anti-inflammatory | Reduced markers of inflammation in vitro. |

| Study C (2022) | Antioxidant | Notable free radical scavenging activity. |

Case Study: Antinociceptive Effects

In a detailed investigation, researchers utilized a formalin-induced pain model in rats to assess the antinociceptive effects of the compound. The results indicated a dose-dependent reduction in pain behaviors, supporting its potential application in pain relief therapies.

Case Study: Anti-inflammatory Mechanism

Another significant study focused on the anti-inflammatory mechanisms of the compound. It was found that treatment with this compound significantly inhibited the production of inflammatory mediators in vitro, suggesting its utility as an anti-inflammatory agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. For example, the indole moiety can interact with protein-binding sites, influencing biological pathways. The dimethylamino group can enhance solubility and membrane permeability, aiding in its transport and bioavailability. Detailed studies often reveal the exact binding sites and the resulting conformational changes in target molecules.

Comparison with Similar Compounds

Structural Analogs

Urea Derivatives with Indole and Methoxybenzyl Motifs

- Compound T.2 (1-(3-chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea): Shares a urea core and 4-methoxybenzyl group but incorporates a triazole linker and 3-chlorophenyl substituent. Demonstrated antiangiogenic activity via VEGFR-2 downregulation and kinase inhibition, comparable to sorafenib . Key Difference: The triazole linker in T.2 may enhance metabolic stability compared to the dimethylaminoethyl group in the target compound.

- M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea): Contains a dimethylaminoethyl group and urea core but substitutes the indole with a pyridyl group and includes a trifluoromethylphenyl moiety. Structural modifications improve water solubility when converted to its hydrochloride salt (M64HCl), suggesting similar strategies could enhance the target compound’s bioavailability .

Indole-Containing Compounds with Dimethylaminoethyl Groups

- Sumatriptan Succinate-Related Compounds: Feature dimethylaminoethyl-substituted indoles but lack the urea moiety (e.g., [3-(2-(dimethylamino)ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide). These compounds target serotonin receptors, indicating that the indole-dimethylaminoethyl motif may confer CNS activity. The urea group in the target compound could redirect its target specificity .

Pharmacological Activity Comparisons

Table 2: Structural and Physicochemical Properties

Functional Insights from Analogous Scaffolds

- Anti-Angiogenic Ureas : T.2’s efficacy against VEGFR-2 suggests that the 4-methoxybenzyl-urea scaffold is conducive to kinase inhibition. The target compound’s indole group may further modulate selectivity for other kinases (e.g., PDGFR, FGFR) .

- The target compound’s dimethylamino group could similarly influence cellular signaling pathways .

Biological Activity

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea, also known by its chemical structure and various identifiers, is a compound of interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 498.6 g/mol. Its structure includes a dimethylamino group, an indole moiety, and a methoxybenzyl urea component, which contribute to its biological activity.

Research indicates that this compound may interact with various biological pathways:

- Serotonergic System : The indole structure suggests potential interactions with serotonin receptors, which are crucial in mood regulation and various neurological processes.

- Anti-inflammatory Activity : Similar compounds have demonstrated significant inhibition of inflammatory markers, suggesting that this compound may exhibit similar properties.

Anticancer Activity

Studies have indicated that compounds with similar structural motifs exhibit antiproliferative effects on various cancer cell lines. For instance, derivatives of indole have shown effectiveness against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at different phases.

Anti-inflammatory Effects

Compounds structurally related to this compound have exhibited significant anti-inflammatory activity. For example, some derivatives showed inhibition percentages comparable to established anti-inflammatory drugs like diclofenac.

Study on Antiproliferative Properties

In a recent study published in the Journal of Medicinal Chemistry, several derivatives were tested for their antiproliferative activity against various cancer cell lines. The results indicated that modifications to the urea moiety significantly enhanced activity against the MCF-7 cell line, with IC50 values dropping below 5 µM for certain analogs .

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of similar compounds demonstrated that they could effectively reduce levels of TNF-α in vitro, suggesting a potential mechanism for their anti-inflammatory effects .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis of this urea derivative typically involves multi-step organic reactions, including condensation, coupling, and purification steps. Key steps may include:

- Amine activation : Reaction of 1-methyl-1H-indole derivatives with dimethylaminoethyl groups under anhydrous conditions .

- Urea formation : Coupling activated intermediates with 4-methoxybenzyl isocyanate or carbamate derivatives using coupling agents like EDCI or HOBt .

- Purification : Column chromatography (e.g., silica gel with gradient elution) or recrystallization to achieve >95% purity .

Q. Critical parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity but require strict moisture control .

- Temperature : Reactions often proceed at 0–25°C to avoid side products .

- Catalysts : Bases like triethylamine improve coupling efficiency .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via and NMR signals (e.g., dimethylamino protons at δ 2.2–2.5 ppm; indole aromatic protons at δ 7.0–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to verify purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H] at m/z ~423) .

Q. What are the hypothesized biological targets or mechanisms of action?

While the exact mechanism remains unconfirmed, structural analogs suggest:

- Enzyme inhibition : Potential interaction with kinases or cytochrome P450 isoforms due to the urea moiety’s hydrogen-bonding capacity .

- Receptor modulation : The dimethylamino and indole groups may target serotonin or adrenergic receptors .

Q. Methodological validation :

- In vitro assays : Screen against kinase panels (e.g., KinomeScan) or receptor-binding assays (e.g., radioligand displacement) .

- Molecular docking : Use software like AutoDock to predict binding poses with crystallized targets (e.g., PDB ID 36K) .

Advanced Research Questions

Q. How should researchers analyze conflicting structure-activity relationship (SAR) data for derivatives?

Conflicting SAR data often arise from:

- Substituent effects : Small changes (e.g., methoxy vs. chloro groups) alter steric/electronic profiles. For example, 5-chloro substitution (as in ) may enhance receptor selectivity but reduce solubility.

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC vs. EC) require normalization .

Q. Resolution strategies :

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC) .

- Synthetic controls : Re-synthesize disputed compounds under controlled conditions to verify activity .

Q. What in vitro models are most suitable for initial pharmacological evaluation?

- Cell viability assays : Use MTT or resazurin in cancer lines (e.g., MCF-7, A549) to assess cytotoxicity .

- Target-specific models :

- GPCRs : cAMP accumulation assays in CHO cells expressing cloned receptors .

- Kinases : ADP-Glo™ assays to quantify inhibition .

Q. Optimization tips :

- Include positive controls (e.g., staurosporine for kinases) .

- Use serum-free media to avoid protein-binding artifacts .

Q. What are the optimal storage conditions to maintain compound stability?

- Temperature : Store at -20°C in airtight, light-resistant vials .

- Solubility : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .

- Long-term stability : Monitor via HPLC every 6 months; degradation >5% warrants repurification .

Q. How can computational approaches aid in target identification?

- QSAR modeling : Train models on analogs (e.g., from ) to predict bioactivity.

- Molecular dynamics : Simulate urea backbone flexibility to assess binding kinetics .

- Network pharmacology : Map compound substructures to known targets in databases like ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.